Home > Products > Screening Compounds P39303 > 8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1,7-dipropylpurine-2,6-dione
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1,7-dipropylpurine-2,6-dione -

8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1,7-dipropylpurine-2,6-dione

Catalog Number: EVT-4823828
CAS Number:
Molecular Formula: C17H24N6O2
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound served as a central molecule in a study investigating cardiovascular activity. It demonstrated notable prophylactic antiarrhythmic effects in experimental models. []
  • Relevance: Both this compound and 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione share a core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione scaffold. The variations lie in the substituents at the 7-position. While the related compound possesses a 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group, the target compound features an 8-(3,5-dimethyl-1H-pyrazol-1-yl) group and a propyl substituent at the 1-position. These structural similarities suggest potential for shared pharmacological properties. []

8-(2-Morpholin-4-yl-ethylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This derivative, modified from the previous compound, exhibited potent prophylactic antiarrhythmic activity in experimental models, showcasing its potential cardiovascular benefits. []
  • Relevance: Similar to the target compound, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione, this derivative is built upon the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core. The key distinction lies in the presence of a 2-morpholin-4-yl-ethylamino substituent at the 8-position and the 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group at the 7-position. This structural resemblance implies a possible overlap in their pharmacological profiles. []

8-Benzylamino-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This analog, derived from the first compound, exhibited noticeable hypotensive activity in studies, highlighting its potential for blood pressure regulation. []
  • Relevance: Sharing the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core with the target compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione, this analog differentiates itself with an 8-benzylamino substituent and the 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group at the 7-position. This structural comparison suggests the potential for similar pharmacological actions. []

8-(Pyridin-2-yl-methylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This analog, another derivative of the first compound, showed notable hypotensive activity, suggesting potential applications in managing blood pressure. []
  • Relevance: This analog, like 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione, is based on the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione scaffold. The key difference lies in the presence of an 8-(pyridin-2-yl-methylamino) substituent and the 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group at the 7-position. This structural similarity suggests the possibility of shared pharmacological characteristics. []

1,3-Dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines

  • Compound Description: This group of compounds was investigated for their activity as A2B adenosine receptor antagonists. These compounds exhibited potent and selective antagonism towards the A2B receptor. []
  • Relevance: These compounds, alongside 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione, belong to the xanthine class, characterized by a purine-2,6-dione core. While the 1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines feature a benzimidazole moiety connected through a methoxy linker to the pyrazole ring, the target compound incorporates a simpler 3,5-dimethyl-1H-pyrazol-1-yl group directly attached to the xanthine core. Despite these variations, their shared xanthine backbone suggests the potential for overlapping pharmacological profiles. []

8-[3-(4-Chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione

  • Compound Description: This specific derivative emerged as a highly potent and selective A2B adenosine receptor antagonist, demonstrating significant potential for therapeutic applications. []
  • Relevance: Belonging to the same xanthine class as 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione, this compound shares the core purine-2,6-dione structure. The distinctions lie in the presence of a [3-(4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl] substituent at the 8-position in the derivative, whereas the target compound features a 8-(3,5-dimethyl-1H-pyrazol-1-yl) group. Despite these structural variations, their common xanthine framework suggests the possibility of shared pharmacological activities. []

8-(3-Hydroxy-1-methyl-1H-pyrazol-5-yl)-1,3-dipropyl-3,7-dihydro-purine-2,6-dione

  • Compound Description: This compound displayed high affinity for the A2B adenosine receptor with good selectivity over other adenosine receptor subtypes. []
  • Relevance: This compound, along with 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione, belongs to the xanthine family, sharing the characteristic purine-2,6-dione core structure. While this compound possesses a 8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl) substituent, the target compound has an 8-(3,5-dimethyl-1H-pyrazol-1-yl) group and a methyl group at the 3-position. Despite these variations, their shared xanthine core suggests the possibility of overlapping pharmacological profiles. []

N-Benzo-[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide (MRE2029F20*)

  • Compound Description: This compound served as a lead structure for the development of new A2B adenosine receptor antagonists. Modifications to its structure were explored to enhance its potency and selectivity. []
  • Relevance: Both this compound and 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-dipropyl-3,7-dihydro-1H-purine-2,6-dione share the core 1,3-dipropyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione scaffold. A significant difference lies in the substitution at the 8-position, where MRE2029F20* features a [5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide group, while the target compound has a simpler 8-(3,5-dimethyl-1H-pyrazol-1-yl) group. This structural similarity suggests a potential for shared pharmacological properties, particularly as A2B adenosine receptor antagonists. []

Properties

Product Name

8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1,7-dipropylpurine-2,6-dione

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1,7-dipropylpurine-2,6-dione

Molecular Formula

C17H24N6O2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C17H24N6O2/c1-6-8-21-13-14(18-16(21)23-12(4)10-11(3)19-23)20(5)17(25)22(9-7-2)15(13)24/h10H,6-9H2,1-5H3

InChI Key

GREVWDUQIVOZSU-UHFFFAOYSA-N

SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCC)C

Canonical SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.